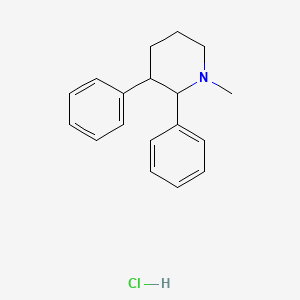
Ethyl n-(ethoxycarbonyl)-n-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-(ethoxycarbonyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethoxycarbonyl group and a methyl group attached to the nitrogen atom of glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(ethoxycarbonyl)-n-methylglycinate typically involves the esterification of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Ethyl chloroformate is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is extracted with an organic solvent such as diethyl ether, washed with water, and dried over anhydrous sodium sulfate.
- The solvent is evaporated to obtain the crude product, which can be purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for temperature control and reagent addition ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl n-(ethoxycarbonyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl n-(ethoxycarbonyl)-n-methylglycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of peptides and proteins, serving as a protected glycine derivative.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl n-(ethoxycarbonyl)-n-methylglycinate involves its interaction with various molecular targets. In biological systems, the compound can be hydrolyzed to release glycine, which acts as a neurotransmitter and plays a role in various metabolic pathways. The ethoxycarbonyl group provides protection during chemical reactions, preventing unwanted side reactions and ensuring the selective formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Ethyl n-(ethoxycarbonyl)-n-methylglycinate can be compared with other glycine derivatives, such as:
Ethyl n-(ethoxycarbonyl)glycinate: Lacks the methyl group on the nitrogen atom.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group.
Ethyl n-(carbamoyl)-n-methylglycinate: Contains a carbamoyl group instead of an ethoxycarbonyl group.
Uniqueness: The presence of both the ethoxycarbonyl and methyl groups in this compound provides unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
52605-44-4 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl 2-[ethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6-9(3)8(11)13-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
VSHIEHLQVBVEMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


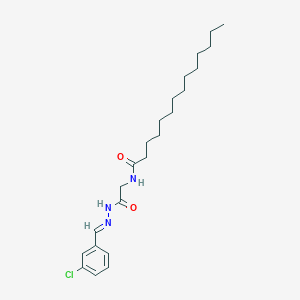
methanone](/img/structure/B15082162.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082170.png)
![N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15082175.png)

![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)
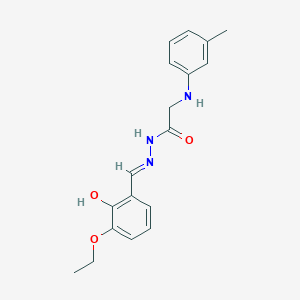
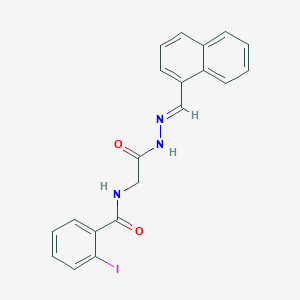
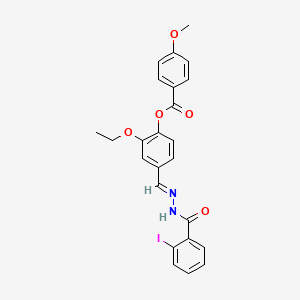
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082238.png)
